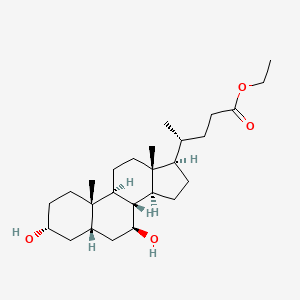

Ethyl ursodeoxycholate

Description

Ethyl ursodeoxycholate (CAS 69519-36-4) is an ethyl ester derivative of ursodeoxycholic acid (UDCA), a secondary bile acid naturally produced by gut microbiota via epimerization of chenodeoxycholic acid (CDCA) . UDCA and its derivatives, including this compound, are amphiphilic molecules with distinct therapeutic applications due to their cytoprotective, anti-apoptotic, and membrane-stabilizing properties . This compound has been studied in the context of bile acid metabolism, cholestasis, and metabolic disorders, though its clinical applications remain less explored than those of UDCA or tauroursodeoxycholate (TUDC) .

Properties

Molecular Formula |

C26H44O4 |

|---|---|

Molecular Weight |

420.6 g/mol |

IUPAC Name |

ethyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C26H44O4/c1-5-30-23(29)9-6-16(2)19-7-8-20-24-21(11-13-26(19,20)4)25(3)12-10-18(27)14-17(25)15-22(24)28/h16-22,24,27-28H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |

InChI Key |

PVTAJGPUZOLNFL-LBSADWJPSA-N |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CCOC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ursodeoxycholate typically involves the esterification of ursodeoxycholic acid with ethanol. This reaction is catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. After the reaction, the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl ursodeoxycholate undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in acidic or neutral conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out in anhydrous conditions to prevent side reactions.

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the specific substitution being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of ethyl 3-oxo-ursodeoxycholate, while reduction may yield ethyl 3-hydroxy-ursodeoxycholate.

Scientific Research Applications

Ethyl ursodeoxycholate has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: this compound is used in studies related to bile acid metabolism and transport. It serves as a model compound for investigating the biological functions of bile acids and their derivatives.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of liver diseases. It is studied for its hepatoprotective effects and its ability to modulate bile acid composition.

Industry: this compound is used in the formulation of pharmaceuticals and nutraceuticals. Its solubility and stability make it a suitable candidate for various drug delivery systems.

Mechanism of Action

The mechanism of action of ethyl ursodeoxycholate involves its interaction with bile acid receptors and transporters. It modulates the composition of bile acids in the liver and intestines, promoting the excretion of toxic bile acids and reducing their reabsorption. This results in a protective effect on liver cells and improved liver function. The compound also exhibits anti-inflammatory and antioxidant properties, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs: Ester and Conjugated Derivatives

Ethyl ursodeoxycholate belongs to a class of UDCA derivatives modified at the carboxyl group. Key structural analogs include:

Key Findings :

- TUDC outperforms UDCA and MUDC in preventing taurolithocholate (TLC)-induced cholestasis, attributed to taurine conjugation enhancing bile acid transport and membrane stabilization .

- Ethyl and methyl esters exhibit improved lipophilicity but lack the therapeutic efficacy of TUDC in cholestasis models, suggesting conjugation type critically impacts biological activity .

Ionic Salts and Hybrid Derivatives

Key Findings :

- BUDCA combines UDCA’s anti-inflammatory effects with berberine’s metabolic benefits, showing promise in reducing liver fat (19.4% baseline) and improving glycemic control in early trials .

- Sulfated derivatives like UDCA-3,7-disulfate enhance biliary excretion of toxic bile acids (e.g., lithocholate-3-sulfate) but require functional ATP-dependent transporters for efficacy .

Pharmacokinetic and Functional Comparisons

| Parameter | This compound | TUDC | UDCA | Chenodeoxycholate (CDCA) |

|---|---|---|---|---|

| Water Solubility | Low (ester form) | High | Moderate | Low |

| Membrane Stabilization | Moderate (predicted) | High | High | Low |

| Biliary Excretion | Limited data | Rapid | Moderate | High (toxic metabolites) |

| Clinical Use | Experimental | Cholestasis | PBC, gallstones | Limited (hepatotoxic) |

Key Findings :

- TUDC and UDCA stabilize hepatocyte membranes by integrating into lipid bilayers, preventing chenodeoxycholate-induced membrane damage .

- CDCA , a primary bile acid, is hepatotoxic at high doses and lacks the cytoprotective effects of UDCA derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.